4-((5-BROMO-2-METHOXYBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL
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Description
4-((5-BROMO-2-METHOXYBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a useful research compound. Its molecular formula is C14H11BrN4O2S and its molecular weight is 379.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is 377.97861 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Evaluation
Research has explored the synthesis of triazole derivatives and their evaluation for anticancer activities. For instance, Bekircan et al. (2008) synthesized new triazole derivatives and screened them for anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study demonstrates the potential of triazole derivatives in cancer treatment, highlighting their synthesis process and efficacy against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Activities
Another area of research is the investigation of triazole derivatives for antimicrobial properties. Bektaş et al. (2010) synthesized novel triazole derivatives and tested their antimicrobial activities against different microorganisms. Some compounds exhibited good to moderate activities, indicating the potential of triazole derivatives as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Antitumor Activity of Azomethine Derivative of Triazole
Ghammamy and Sedaghat (2013) synthesized an azomethine derivative of triazole and evaluated its antitumor activity. This research underscores the significance of triazole derivatives in developing potential antitumor agents (Ghammamy & Sedaghat, 2013).
Photochemical and Photophysical Properties
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with triazole derivatives and investigated their photochemical and photophysical properties. These properties are crucial for applications in photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Reactivity and Biological Evaluation
Pillai et al. (2019) conducted a study on Schiff bases containing triazole rings, analyzing their chemical reactivity, molecular dynamics simulations, and biological evaluation. This research provides insights into the antioxidant and α-glucosidase inhibitory activities of triazole derivatives, highlighting their potential as bioactive compounds (Pillai et al., 2019).
Properties
IUPAC Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2S/c1-20-11-5-4-10(15)7-9(11)8-16-19-13(17-18-14(19)22)12-3-2-6-21-12/h2-8H,1H3,(H,18,22)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWYALGIVNBVKS-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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